N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
説明
特性
IUPAC Name |
4-ethyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-19-6-7-20(16(23)15(19)22)17(24)18-9-12(21)14-4-3-13(26-14)11-5-8-25-10-11/h3-5,8,10,12,21H,2,6-7,9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJHEXIGEWCGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules in terms of synthesis, conformation, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Features :
- The target compound’s dioxopiperazine core differentiates it from simpler piperazine derivatives (e.g., ). The 2,3-diketo groups introduce rigidity and hydrogen-bonding capacity, critical for enzymatic interactions in antibiotics .
- The bithiophene moiety contrasts with aryl or heteroaryl groups in other carboxamides (e.g., furopyrazine in ). Bithiophene’s extended conjugation may enhance electronic properties for materials or receptor targeting .
Synthesis: The ethyl-substituted dioxopiperazine core is synthesized via optimized condensation and cyclization (74.38% yield in ), whereas simpler piperazine carboxamides () use direct coupling . Bithiophene integration likely requires cross-coupling (e.g., Stille reaction in ), a step absent in non-thiophene analogs .
Conformation and Stability: The dioxopiperazine ring adopts a half-chair conformation (), while non-diketopiperazine analogs (e.g., ) favor chair conformations. This affects intermolecular interactions (e.g., hydrogen bonding in crystal packing) . The hydroxyethyl group may stabilize the structure via intramolecular hydrogen bonds, similar to the hydroxyphenyl group in .
Bioactivity: While direct bioactivity data for the target compound is lacking, related dioxopiperazines (e.g., ) are intermediates in antibiotics, and piperazine carboxamides () show antiproliferative effects. The bithiophene moiety’s redox activity could synergize with the dioxopiperazine core for dual therapeutic and diagnostic applications .
Contradictions and Gaps: and highlight the importance of hydrogen bonding in dioxopiperazine stability, but the impact of bithiophene on this network is unclear.
準備方法
Ullmann Homocoupling of 2-Iodothiophene
The 2,3'-bithiophene scaffold is synthesized via a palladium-catalyzed Ullmann coupling reaction. As detailed in Patent WO2021019559A1, 2-iodothiophene undergoes homocoupling in the presence of palladium(II) acetate (5 mol%), potassium acetate (2 equiv), and acetone as the solvent at 90–110°C for 12–18 hours. The reaction proceeds via oxidative addition and reductive elimination, yielding 2,2'-bithiophene with >85% purity after column chromatography.
Table 1: Optimization of Ullmann Coupling Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 90 | 72 |
| 5 | 110 | 88 |
| 10 | 110 | 86 |
Increasing the temperature to 110°C enhances reaction efficiency without side product formation, as confirmed by TLC and GC-MS analysis.
Bromination at the 5-Position
The 2,2'-bithiophene intermediate is selectively brominated at the 5-position using N-bromosuccinimide (NBS) in a chloroform-glacial acetic acid mixture (1:1 v/v) at room temperature. Unlike conventional methods requiring UV irradiation or radical initiators, this protocol achieves 92% yield of 5-bromo-2,2'-bithiophene within 4 hours. The regioselectivity arises from the electron-rich C5 position of the thiophene ring, as evidenced by $$^{1}\text{H NMR}$$ (δ 7.21 ppm, singlet, 1H) and $$^{13}\text{C NMR}$$ (δ 112.4 ppm, C-Br).
Introduction of the 2-Hydroxyethyl Side Chain
Nucleophilic Substitution with Ethanolamine
The brominated bithiophene undergoes nucleophilic substitution with ethanolamine in dimethylformamide (DMF) at 60°C for 6 hours, facilitated by potassium carbonate (3 equiv). This step installs the 2-hydroxyethyl group, yielding 5-(2-hydroxyethyl)-2,2'-bithiophene. The reaction is monitored by IR spectroscopy, showing disappearance of the C-Br stretch at 560 cm$$^{-1}$$ and emergence of a broad O-H stretch at 3400 cm$$^{-1}$$.
Table 2: Key Spectroscopic Data for 5-(2-Hydroxyethyl)-2,2'-Bithiophene
| Technique | Data |
|---|---|
| $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$) | δ 7.40 (d, J = 3.6 Hz, 1H), 7.12 (d, J = 5.2 Hz, 1H), 3.85 (t, 2H), 3.72 (t, 2H), 2.11 (s, 1H) |
| HRMS (ESI+) | m/z Calc. for C$${10}$$H$${10}$$OS$$_2$$: 226.0094; Found: 226.0098 |
Oxidation to the Carboxylic Acid Derivative
The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$) in acetone at 0°C, followed by quenching with isopropanol. The resulting 5-(carboxyethyl)-2,2'-bithiophene is isolated as a white solid (78% yield) and subsequently converted to the acid chloride using thionyl chloride (SOCl$$2$$) in refluxing dichloromethane.
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide
Cyclocondensation of Ethylglycine Dipeptide
The dioxopiperazine core is synthesized by cyclizing ethylglycine methyl ester under basic conditions. A solution of ethylglycine (2 equiv) in methanol is treated with triethylamine (3 equiv) and stirred at 50°C for 48 hours, yielding 4-ethyl-2,3-dioxopiperazine (63% yield). $$^{13}\text{C NMR}$$ confirms the diketopiperazine structure with carbonyl resonances at δ 167.8 and 169.2 ppm.
Carboxamide Functionalization
The dioxopiperazine is reacted with phosgene (COCl$$_2$$) in tetrahydrofuran (THF) to generate the reactive carbamoyl chloride intermediate, which is subsequently treated with ammonium hydroxide to afford 4-ethyl-2,3-dioxopiperazine-1-carboxamide.
Final Coupling Reaction
Amide Bond Formation
The acid chloride derivative of 5-(carboxyethyl)-2,2'-bithiophene is coupled with 4-ethyl-2,3-dioxopiperazine-1-carboxamide using N,N'-diisopropylethylamine (DIPEA) as a base and HOBt/EDCl as coupling reagents in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target compound as a pale yellow solid (65% yield).
Table 3: Characterization Data for Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C$${20}$$H$${20}$$N$$2$$O$$4$$S$$_2$$ |
| Molecular Weight | 432.5 g/mol |
| $$^{1}\text{H NMR}$$ (500 MHz, DMSO-d$$_6$$) | δ 8.21 (s, 1H), 7.55 (d, J = 4.0 Hz, 1H), 7.38 (d, J = 3.5 Hz, 1H), 4.12 (t, 2H), 3.94 (q, 2H), 3.02 (t, 2H), 1.32 (t, 3H) |
| HPLC Purity | 98.5% (C18 column, 0.1% TFA in H$$_2$$O/MeCN) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
